2-Oxazolidinone, 3-heptyl- is a member of the oxazolidinone family, which consists of five-membered heterocycles containing an oxygen and a nitrogen atom in the ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. The classification of 2-oxazolidinones is primarily based on their structural and functional characteristics, including their ability to undergo various chemical reactions that can lead to biologically active derivatives.
The synthesis of 2-oxazolidinones typically involves several methods, including cyclization reactions of β-amino acids or β-hydroxy acids with isocyanates or carbonyl compounds. A common approach is the Curtius rearrangement, which allows for the formation of the oxazolidinone ring through an intramolecular reaction. For instance, a modified Curtius protocol has been reported that combines asymmetric aldol reactions with intramolecular ring closures to synthesize 4,5-disubstituted oxazolidinones efficiently .
The molecular structure of 2-oxazolidinone, 3-heptyl- features a five-membered ring with a nitrogen atom and an oxygen atom. The heptyl group (a seven-carbon alkyl chain) is attached at the 3-position of the oxazolidinone ring.
2-Oxazolidinones participate in various chemical reactions, including:
The mechanism of action for compounds like 2-oxazolidinone, particularly in medicinal applications, often involves interaction with bacterial ribosomes. These compounds inhibit protein synthesis by binding to the ribosomal RNA of bacteria, thus preventing translation.
2-Oxazolidinones have significant applications in medicinal chemistry:
The oxazolidinone scaffold emerged as a structurally novel class of synthetic antibacterial agents in the 1980s when researchers at DuPont discovered N-aryl-oxazolidinones (DuP-105 and DuP-721) exhibiting activity against Gram-positive pathogens. Initial toxicity issues stalled development until Pharmacia & Upjohn refined the scaffold, leading to the 2000 FDA approval of linezolid – the first clinically successful oxazolidinone antibiotic. Linezolid's unique mechanism of action (inhibition of the 50S ribosomal subunit assembly) and activity against multidrug-resistant strains like MRSA and VRE established oxazolidinones as a critical therapeutic class [1] [8]. This breakthrough spurred extensive medicinal chemistry efforts to overcome emerging resistance and toxicity limitations inherent to first-generation agents. Structural optimization campaigns yielded second-generation drugs (tedizolid, approved 2014) and advanced clinical candidates (contezolid, delpazolid) exploring diverse C-ring and B-ring modifications [1] [3] [8]. The exploration of alkyl substituents at the 3-position, including heptyl derivatives, represents a strategic approach within these campaigns, aiming to enhance target binding, physicochemical properties, or spectrum of activity beyond the traditional aryl-linked pharmacophore [1] [8].
Table 1: Evolution of Key Oxazolidinone Antibacterial Agents
Generation | Representative Compound | Key Structural Feature | Development Status | Primary Therapeutic Target |
---|---|---|---|---|
First (1980s) | DuP 721 | 3-Aryl (acetylphenyl) | Preclinical (discontinued) | Gram-positive bacteria |
First (2000) | Linezolid | 3-(Fluorophenyl), 5-(acetamidomethyl) | Marketed (FDA Approved) | MRSA, VRE |
Second (2014) | Tedizolid | 3-(Pyridyl), hydroxymethyl C-ring | Marketed (FDA Approved) | ABSSSI^a^ |
Third (Clinical) | Contezolid (MRX-I) | 3-(Heteroaryl), optimized C-ring | Phase 3 (Approved in China, 2021) | MDR Gram-positives, TB |
Third (Clinical) | Delpazolid | 3-(Pyrazolylphenyl), morpholine | Phase 2 (TB focus) | Drug-resistant TB |
Experimental | 3-Heptyl-2-oxazolidinone | 3-Heptyl (alkyl chain) | Research compound | Structure-Activity Exploration |
^a^Acute Bacterial Skin and Skin Structure Infections. Mouseover: ABSSSI definition. Source: [1] [3] [8]
Oxazolidinones constitute a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, with the carbonyl group (ketone) at the 2-position defining the core structure as 2-oxazolidinone (IUPAC: 1,3-oxazolidin-2-one) [4] [6]. Among the possible isomers (2-, 3-, and 4-oxazolidinone), the 2-oxazolidinone isomer is overwhelmingly the most pharmacologically significant. Systematic nomenclature specifies substituents attached to the ring atoms using locants (Figure 1). Thus, 3-heptyl-2-oxazolidinone denotes a 2-oxazolidinone core with a heptyl group (-CH₂(CH₂)₅CH₃) attached directly to the nitrogen atom at position 3. This contrasts sharply with the majority of clinically investigated antibacterial oxazolidinones (e.g., linezolid, tedizolid), which bear an aryl group (e.g., fluorophenyl, pyridyl, pyrazolylphenyl) at N3 [3] [4] [6].
O║O ║╱ ╲ N1╱ ╲ │╱ ╲ C5O───────N3─R│C4
The 3-alkyl subclass, encompassing compounds like 3-heptyl-2-oxazolidinone, represents a structural deviation from the canonical antibacterial pharmacophore. While lacking the aryl moiety critical for ribosomal binding in classical oxazolidinone antibiotics, these alkyl derivatives are of significant interest in medicinal chemistry for exploring alternative biological targets (e.g., quorum sensing modulation, enzyme inhibition) where the lipophilic alkyl chain could enhance membrane interaction or binding within hydrophobic enzyme pockets [1] [7]. The stereochemistry at C5 in these alkyl derivatives may also influence bioactivity differently than in the aryl series, warranting specific investigation [3].
Alkyl chain modifications at the N3 position represent a strategic approach to modulate the physicochemical and pharmacological properties of the oxazolidinone scaffold. Systematic variations in chain length (e.g., methyl, ethyl, propyl, butyl, pentyl, hexyl, heptyl, octyl) directly influence critical parameters:
Research into alkyl-substituted oxazolidinones is partly inspired by the role of lipophilic chains in other bioactive molecules, notably N-Acyl Homoserine Lactones (AHLs), which are Gram-negative bacterial quorum-sensing (QS) signals. AHLs consist of a homoserine lactone head group and an amide-linked acyl chain (typically C4-C18). The chain length and oxygenation (e.g., 3-oxo, 3-hydroxy) of the acyl moiety are crucial determinants of specificity for their cognate LuxR-type receptor proteins [2] [7]. For instance, Pseudomonas aeruginosa uses N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) for its LasI/LasR QS system, while Chromobacterium violaceum uses N-hexanoyl-L-homoserine lactone (C6-HSL) [2].
Table 2: Impact of Alkyl Chain Length on Oxazolidinone and Analogous Bioactive Molecules
Chain Length (Carbon Atoms) | Example Molecule Class | Key Physicochemical Impact | Biological Consequence | Reference Context |
---|---|---|---|---|
Short (C1-C3) | 3-Methyl-2-oxazolidinone | Low LogP, High Polarity | Limited membrane permeation; potential for polar target interactions | [1] [6] |
Medium (C4-C6) | N-Butanoyl HSL (C4-HSL) | Moderate LogP | Balance of solubility/permeability; specific QS receptor binding (e.g., RhlR in P. aeruginosa) | [2] [7] |
Long (C7-C9) | 3-Heptyl-2-oxazolidinone, N-Octanoyl HSL (C8-HSL) | High LogP, Marked Hydrophobicity | Enhanced membrane interaction; potential for disruption of membrane-associated processes (QS, enzyme inhibition); binding to deep hydrophobic pockets | [1] [2] [7] |
Very Long (C10-C18) | N-(3-Oxododecanoyl) HSL (3-oxo-C12-HSL), 3-Dodecyl-2-oxazolidinone | Very High LogP, Poor Water Solubility | Significant membrane anchoring; potential cytotoxicity; specific long-chain QS receptor binding (e.g., LasR in P. aeruginosa) | [2] [7] |
The heptyl chain (C7) in 3-heptyl-2-oxazolidinone positions this compound within the "long-chain" category. This substantial lipophilic moiety suggests potential biological applications distinct from the ribosomal protein synthesis inhibition characteristic of aryl-oxazolidinone antibiotics. Possible mechanisms influenced by the heptyl chain include:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7